Methyl bromopyruvate

Description

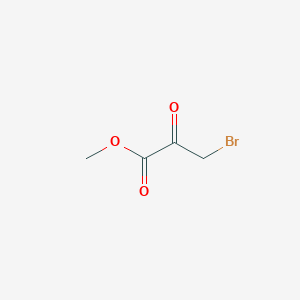

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQONVZMIFQQQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326318 | |

| Record name | Methyl bromopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-63-0 | |

| Record name | 7425-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl bromopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Bromopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Bromopyruvate from Pyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromopyruvate, a derivative of pyruvic acid, is a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Notably, it has garnered attention for its potential as an anticancer agent due to its ability to inhibit key enzymes in cellular metabolism.[3][4][5][6][7] This technical guide provides a comprehensive overview of the synthesis of this compound from pyruvic acid, detailing experimental protocols, quantitative data, and relevant biological pathways. The information is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize and utilize this important molecule.

Introduction

Methyl 3-bromo-2-oxopropanoate, commonly known as this compound, is a reactive alkylating agent that has shown promise as a metabolic poison and anticancer therapeutic.[5] Its structural similarity to pyruvate allows it to be transported into cells, particularly cancer cells that often overexpress monocarboxylate transporters.[7] Once inside the cell, it can inhibit key glycolytic enzymes, leading to ATP depletion and cell death.[3][4][5] This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application.

Synthetic Routes

The synthesis of this compound from pyruvic acid can be approached through two primary routes:

-

Route A: Two-Step Synthesis via Acid Chloride Intermediate. This method involves the initial conversion of pyruvic acid to its acid chloride, followed by esterification and bromination. A common procedure involves reacting pyruvic acid with thionyl chloride to form the pyruvate chloride intermediate. This intermediate is then reacted with methanol and hydrobromic acid under reflux conditions to yield this compound.[1] This process requires anhydrous conditions and careful temperature control due to the exothermic nature of the initial reaction.[1]

-

Route B: Direct Bromination of Pyruvic Acid followed by Esterification. This route involves the direct bromination of pyruvic acid, followed by the esterification of the resulting bromopyruvic acid. While a direct protocol for the subsequent esterification to the methyl ester is not extensively detailed in the reviewed literature, standard esterification procedures can be applied.

An analogous and well-documented method is the synthesis of the ethyl ester, ethyl bromopyruvate, from ethyl pyruvate. This process involves the reaction of ethyl pyruvate with bromine chloride and provides valuable insights into the reaction conditions and purification procedures applicable to the synthesis of this compound.[8]

Quantitative Data

The following table summarizes quantitative data for the synthesis of bromopyruvic acid and the closely related ethyl bromopyruvate, which can serve as a reference for the synthesis of this compound.

| Product | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Bromopyruvic Acid | Pyruvic Acid (98.5%) | Bromine, Sulfuric Acid | 40-50°C, 2-4 hours | High (not specified) | High (recrystallized) | [9] |

| Ethyl Bromopyruvate | Ethyl Pyruvate | Bromine, Chlorine (to form Bromine Chloride) | -9°C to 0°C, 1 hour | 72% (corrected) | 92% (by GC) | [8] |

| Ethyl Bromopyruvate | Ethyl Pyruvate | Bromine Chloride | 2°C, 2 hours, then room temp. | 69% (corrected) | 96% (by GC) | [8] |

Detailed Experimental Protocols

The following protocols are based on documented procedures for the synthesis of bromopyruvic acid and the analogous ethyl bromopyruvate. Researchers should adapt these protocols with appropriate safety precautions and optimization for the synthesis of this compound.

Protocol for the Synthesis of Bromopyruvic Acid

This protocol is adapted from a patented production process.[9]

Materials:

-

Pyruvic acid (98.5%)

-

Bromine

-

Concentrated sulfuric acid (98.0%)

-

Solvent (e.g., dichloromethane)

-

Benzene (for recrystallization)

Equipment:

-

100ml three-necked flask

-

Stirrer

-

Dropping funnel

-

Cooling bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a 100ml three-necked flask, add 4.5-5g of 98.5% pyruvic acid, 25-35ml of solvent, and 0.05-0.1g of 98.0% sulfuric acid.

-

Stir the mixture and control the temperature of the flask at 40-50°C.

-

Slowly add 9-10g of bromine to the reaction mixture.

-

Continue the reaction for 2.0-4.0 hours. During the reaction, air can be used to replace the generated hydrogen bromide.

-

After the reaction period, cool the mixture to 0°C and let it stand for 3.0-4.0 hours.

-

The reaction is considered complete when the reaction liquid becomes colorless.

-

Remove the solvent to obtain crude bromopyruvic acid.

-

Recrystallize the crude product from heated benzene.

-

Filter the crystals and dry them under vacuum to obtain pure bromopyruvic acid.

Adapted Protocol for the Synthesis of this compound via Bromination of Methyl Pyruvate

This protocol is adapted from the synthesis of ethyl bromopyruvate and should be optimized for methyl pyruvate.[8]

Materials:

-

Methyl pyruvate

-

Bromine

-

Chlorine gas

-

Nitrogen gas

Equipment:

-

Reaction flask with cooling capabilities

-

Jacketed addition funnel with cooling

-

Dip tube for gas addition

-

Vacuum distillation apparatus

Procedure:

-

Charge a reaction flask with methyl pyruvate.

-

Cool both the methyl pyruvate in the flask and bromine in a jacketed addition funnel to -4° ± 2°C using a circulating cooling bath.

-

Bubble chlorine gas through the bromine in the addition funnel to form bromine chloride in situ. Maintain the temperature at -4° ± 2°C.

-

Slowly add the resulting bromine chloride to the cooled methyl pyruvate.

-

After the addition is complete, allow the reaction temperature to rise to 0°C and maintain for 1 hour.

-

Slowly warm the reaction mixture to room temperature over a 1-hour period.

-

Sparge the reaction mixture with nitrogen gas to remove the bulk of the hydrogen chloride byproduct.

-

Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of 3-Bromopyruvate in Cancer Cells

The diagram below illustrates the mechanism of action of 3-bromopyruvate (the active form of this compound after cellular esterase activity) in inhibiting glycolysis in cancer cells.

Caption: Mechanism of 3-bromopyruvate-induced cancer cell death.

Conclusion

The synthesis of this compound from pyruvic acid is a critical process for enabling further research into its therapeutic applications. This guide has provided an overview of the primary synthetic routes, quantitative data from related syntheses, and detailed experimental protocols that can be adapted for its preparation. The included diagrams of the synthesis workflow and the biological mechanism of action offer a clear visual representation of the key processes involved. It is anticipated that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 9. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]

Methyl Bromopyruvate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl bromopyruvate (MBP) is a reactive organic compound that serves as a versatile intermediate in chemical synthesis and as a potent biological probe.[1] Structurally, it is the methyl ester of bromopyruvic acid, featuring a reactive α-halo ketone moiety.[1] This functional group arrangement makes it a powerful alkylating agent, particularly towards soft nucleophiles like thiols.[2][3] Its ability to covalently modify proteins, especially on cysteine residues, has led to its widespread use in chemical biology and as an inhibitor of various enzymes.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-bromo-2-oxopropanoate | [6] |

| Synonyms | Methyl 3-bromopyruvate, Bromomethyl pyruvate | [1][6] |

| CAS Number | 7425-63-0 | [1][4][6][7] |

| Molecular Formula | C₄H₅BrO₃ | [4][6] |

| Molecular Weight | 180.98 g/mol | [4][6][7] |

| Appearance | Light yellow liquid | [1][7] |

| Density | 1.70 g/mL at 20 °C | [7][8] |

| Flash Point | 125 °C (257 °F) - closed cup | [7] |

| Purity (technical) | ≥95.0% | [4][7] |

| Storage Temperature | 2-8°C | [7][8] |

| InChI Key | MQONVZMIFQQQHA-UHFFFAOYSA-N | [6] |

| SMILES | COC(=O)C(=O)CBr | [6] |

Chemical Reactivity and Profile

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbon atom bonded to the bromine (C3) and the ketone carbonyl carbon (C2). The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

Alkylating Agent

This compound is a potent alkylating agent.[2][3][9] The carbon-bromine bond is polarized, rendering the C3 carbon electrophilic and ready to react with nucleophiles in an SN2 reaction, displacing the bromide ion. This property is the primary basis for its utility in both organic synthesis and biological applications.[1]

Reactivity with Nucleophiles

The compound readily reacts with a variety of nucleophiles. Its most significant reactivity is observed with soft nucleophiles, particularly thiols.

-

Reaction with Cysteine Residues: this compound and its active hydrolyzed form, 3-bromopyruvate (3-BP), exhibit high reactivity towards the thiol groups of cysteine residues in proteins.[5][10] This specificity is due to the high nucleophilicity of the cysteine thiolate anion.[11] This reaction forms a stable thioether bond, leading to irreversible covalent modification of the protein, which can alter its structure and function. This is the principal mechanism behind its action as an enzyme inhibitor.[3][10]

-

Use in Synthesis: In organic synthesis, this reactivity is harnessed to construct more complex molecules. It has been used in the synthesis of compounds like 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and various heterocyclic structures.[8][12] It is a key intermediate in the production of the fungicide Thiabendazole.[1]

Stability and Handling

This compound is classified as a combustible liquid and requires careful handling.[7][13] It is recommended to store it under refrigeration (2-8°C) in a tightly closed container in a dry, well-ventilated area.[13] It is incompatible with strong oxidizing agents.[13] Due to its reactivity, it is a skin, eye, and respiratory irritant.[6][14] Appropriate personal protective equipment (PPE), including gloves and eyeshields, should always be used.[7]

Biological Reactivity and Applications in Drug Development

In biological systems, particularly in aqueous environments, the methyl ester of this compound is often hydrolyzed to its carboxylate form, 3-bromopyruvate (3-BP), which is typically the active species.[9] 3-BP is a structural analog of pyruvate and lactate.[2][9]

Enzyme Inhibition

3-BP is a potent inhibitor of several key enzymes, primarily through the alkylation of critical cysteine residues.

-

Inhibition of Glycolysis: Many cancer cells exhibit a high rate of glycolysis for energy production (the Warburg effect). 3-BP exploits this dependency by inhibiting key glycolytic enzymes, including Hexokinase II (HKII) and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[2][3][10] This leads to a rapid depletion of intracellular ATP, triggering cancer cell death.[2]

-

Other Targets: Beyond glycolysis, 3-BP has been shown to inhibit carbonic anhydrase and succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain.[3][4][7][15]

Anticancer Agent

The ability of 3-BP to selectively target the altered metabolism of cancer cells has positioned it as a promising anticancer agent.[2][16] It is taken up into cancer cells by monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[10][17] Its mechanism involves inducing ATP depletion, generating reactive oxygen species (ROS), and potentially causing DNA damage, leading to apoptosis.[2][10]

Caption: Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells.

Key Experimental Protocols

Investigating the effects of this compound requires specific methodologies. Below are outlines of common experimental protocols.

General Protocol for Assessing Enzyme Inhibition

This protocol describes a general workflow to determine if this compound inhibits a target enzyme, often one with a key cysteine residue.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare buffer solutions, the purified target enzyme, and the enzyme's substrate.

-

Incubation: In a multi-well plate, pre-incubate the purified enzyme with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for covalent modification. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the enzyme activity as a function of the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol for Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[17] Include untreated and vehicle-treated cells as controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability at each concentration.

Caption: Fig 2: General Workflow for Evaluating MBP Efficacy.

Synthesis of Alkyl Bromopyruvates

A general method for synthesizing alkyl bromopyruvates, such as methyl or ethyl bromopyruvate, involves the bromination of the corresponding alkyl pyruvate. One documented approach reacts the alkyl pyruvate with bromine chloride, which can be generated in situ from bromine and chlorine.[18]

-

Reaction Setup: Charge a suitable reactor with the starting material, an alkyl pyruvate (e.g., methyl pyruvate).

-

Bromination: Introduce bromine and chlorine to the reactor under controlled conditions to form bromine chloride in situ, which then reacts with the pyruvate to form the alkyl bromopyruvate and hydrogen chloride (HCl) as a byproduct.[18]

-

Byproduct Removal: Purge the reaction mixture with an inert gas, such as nitrogen, to remove the dissolved HCl gas.[18]

-

Purification: The crude product can be further purified by distillation, often under subatmospheric pressure, to yield the high-purity alkyl bromopyruvate.[18]

Conclusion

This compound is a highly reactive and versatile chemical tool. Its powerful alkylating properties, especially towards cysteine residues, make it an effective and widely studied enzyme inhibitor.[2][5] For researchers in drug development, its alter ego, 3-bromopyruvate, presents a compelling strategy for targeting the unique metabolic phenotype of cancer cells.[3][16] A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in both synthetic and biological applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-Bromopyruvate | C4H5BrO3 | CID 352524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 溴代丙酮酸甲酯 technical | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound technical 7425-63-0 [sigmaaldrich.com]

- 9. Bromopyruvic Acid | C3H3BrO3 | CID 70684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Effect of the antitumoral alkylating agent 3-bromopyruvate on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Bromopyruvate-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

The Core Mechanism of Methyl Bromopyruvate in Glycolysis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP) is a small molecule alkylating agent with significant potential as an anti-cancer therapeutic. Its efficacy is rooted in its ability to potently inhibit glycolysis, a metabolic pathway that is frequently upregulated in cancer cells—a phenomenon known as the "Warburg effect." This technical guide provides an in-depth exploration of the core mechanism of action by which MBP disrupts glycolysis, leading to energy depletion and cell death in cancer cells. While much of the detailed mechanistic research has been conducted on its close analog, 3-bromopyruvate (3-BP), this guide will leverage that extensive knowledge to elucidate the function of MBP, highlighting the role of its methyl ester in its activity.

Core Mechanism of Action: Alkylation and Enzyme Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of key glycolytic enzymes through alkylation. As a highly reactive electrophile, MBP readily forms covalent bonds with nucleophilic residues, particularly cysteine thiols, within the active sites of its target enzymes. This covalent modification leads to a complete and irreversible loss of enzyme function.

Primary Enzymatic Targets in Glycolysis

Extensive research on 3-bromopyruvate has identified two primary targets within the glycolytic pathway:

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a critical enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of GAPDH is a key event in the anti-glycolytic effect of bromopyruvate compounds.[1][2][3] Studies on 3-bromopyruvate and its propyl ester (3-BrOP) have shown that these compounds are potent inhibitors of GAPDH.[1][2] The inhibition of GAPDH by MBP leads to a halt in the glycolytic flux, preventing the downstream production of ATP and pyruvate.

-

Hexokinase II (HK-II): Hexokinase II catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[4] In many cancer types, HK-II is overexpressed and strategically located on the outer mitochondrial membrane, where it gains preferential access to newly synthesized ATP.[4] By inhibiting HK-II, MBP can block glycolysis at its entry point, further contributing to the depletion of cellular energy.[5][6]

The esterification of 3-bromopyruvate, as seen with the propyl ester (3-BrOP), can modulate its inhibitory profile. For instance, 3-BrOP was found to be a more potent inhibitor of GAPDH at lower concentrations compared to its effect on HK-II.[1] This suggests that this compound may also exhibit a preferential targeting of GAPDH.

Cellular Uptake and Selectivity

A key aspect of the anti-cancer potential of bromopyruvate compounds is their selective uptake by cancer cells. Many cancer cells overexpress monocarboxylate transporters (MCTs), particularly MCT1, to facilitate the efflux of lactate produced during aerobic glycolysis.[3][7] Due to its structural similarity to lactate and pyruvate, this compound is thought to be actively transported into cancer cells via these transporters.[8] This selective uptake mechanism concentrates the inhibitor within the target cancer cells, enhancing its therapeutic window and minimizing toxicity to normal tissues that express lower levels of MCTs.

Downstream Cellular Consequences of Glycolysis Inhibition

The inhibition of GAPDH and HK-II by this compound initiates a cascade of downstream events that culminate in cancer cell death:

-

ATP Depletion: The primary and most immediate consequence of glycolysis inhibition is a severe depletion of intracellular ATP.[9] This energy crisis affects numerous cellular processes that are dependent on ATP, including DNA replication, protein synthesis, and the maintenance of ion gradients.

-

Induction of Oxidative Stress: The disruption of glycolysis can lead to an increase in reactive oxygen species (ROS).[10] This is due to a combination of factors, including the impairment of NADPH production (which is required for the regeneration of the antioxidant glutathione) and mitochondrial dysfunction.

-

Apoptosis and Necrosis: The profound energy depletion and oxidative stress trigger programmed cell death pathways.[5][11][12] Depending on the cellular context and the severity of the metabolic insult, MBP can induce both apoptosis (caspase-dependent cell death) and necrosis.

-

Inhibition of Cell Proliferation and Metastasis: By depriving cancer cells of the energy and metabolic intermediates required for rapid growth, MBP effectively inhibits cell proliferation.[9] Furthermore, by disrupting the lactate-rich tumor microenvironment, it may also play a role in inhibiting cancer cell migration and metastasis.[13]

Quantitative Data on Glycolysis Inhibition

While direct quantitative data for this compound is limited in the current literature, the inhibitory concentrations of its parent compound, 3-bromopyruvate, and a related ester, 3-bromopyruvate propyl ester, provide valuable insights.

| Compound | Target Enzyme | Cell Line/System | Inhibitory Concentration (IC50/Ki) | Reference |

| 3-Bromopyruvate | GAPDH | Human Colorectal Cancer HCT116 cells | IC50 < 30 µM | [7] |

| GAPDH | Purified Rabbit Muscle GAPDH | Ki ≈ 25 µM | [7] | |

| Hexokinase II | Rabbit Liver VX2 Tumor | 5 mM for complete inhibition | [7] | |

| Glycolysis | Rabbit Liver VX2 Tumor | 2.4 mM for 50% inhibition | [7] | |

| 3-Bromopyruvate Propyl Ester (3-BrOP) | GAPDH | Purified Rabbit Muscle GAPDH | Inhibition observed at 0.3 - 10 µM | [1] |

| Hexokinase II | Purified Hexokinase-2 | Modest inhibition at 100 - 300 µM | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's mechanism of action. Below are methodologies adapted from studies on 3-bromopyruvate for key experiments.

Protocol 1: In Vitro GAPDH Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified GAPDH.

Materials:

-

Purified GAPDH from rabbit muscle

-

This compound (MBP) stock solution

-

GAPDH Assay Kit (e.g., ScienCell Research Laboratories)

-

Reaction buffer (containing 3-phosphoglyceric acid, L-cysteine, β-NADH, ATP, 3-phosphoglycerate kinase, and triethanolamine buffer, pH 7.6)

-

Fluoroskan spectrometer or spectrophotometer

Procedure:

-

Prepare a series of dilutions of MBP in the reaction buffer.

-

Incubate purified GAPDH with the different concentrations of MBP for 30 minutes at room temperature. A control with no MBP should be included.

-

Initiate the enzymatic reaction by adding the GAPDH-MBP mixture to the reaction buffer containing the substrates.

-

Monitor the change in NADH fluorescence or absorbance at 340 nm every minute for up to 20 minutes. The rate of NADH consumption is proportional to the GAPDH activity.

-

Calculate the percentage of inhibition for each MBP concentration relative to the control and determine the IC50 value.[1]

Protocol 2: In Vitro Hexokinase II Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Hexokinase II.

Materials:

-

Purified Hexokinase II or cell lysate containing HK-II

-

This compound (MBP) stock solution

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, ATP, and NADP+)

-

Glucose

-

Glucose-6-phosphate dehydrogenase (G6PDH) as a coupling enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HK-II source, and various concentrations of MBP. Include a no-MBP control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature.

-

Initiate the reaction by adding glucose to the mixture.

-

The production of glucose-6-phosphate by HK-II is coupled to the reduction of NADP+ to NADPH by G6PDH.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the rate of NADPH formation and thus HK-II activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[14][15]

Protocol 3: Cellular ATP Level Measurement

Objective: To assess the effect of this compound on intracellular ATP levels in cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound (MBP)

-

ATP Bioluminescence Assay Kit

-

Luminometer

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of MBP for different time points (e.g., 1, 3, 6, 24 hours). Include an untreated control.

-

At each time point, lyse the cells according to the ATP assay kit protocol.

-

Add the luciferase-luciferin reagent to the cell lysates. The light output is proportional to the ATP concentration.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the total protein concentration for each sample and express the results as a percentage of the untreated control.

Visualizations

Signaling Pathway of MBP-induced Glycolysis Inhibition

Caption: MBP enters cancer cells via MCT1 and inhibits HK-II and GAPDH, leading to ATP depletion, increased ROS, and cell death.

Experimental Workflow for Assessing MBP's Effect on Glycolysis

Caption: Workflow for characterizing MBP's anti-glycolytic effects, from in vitro enzyme kinetics to in cellulo functional assays.

Logical Relationship of MBP's Mechanism of Action

Caption: The logical progression from MBP's chemical properties to its ultimate effect of inducing cancer cell death.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its core mechanism of action, inferred from extensive studies on its analog 3-bromopyruvate, involves the alkylation and irreversible inhibition of key glycolytic enzymes, particularly GAPDH and Hexokinase II. This leads to a profound disruption of cellular energy metabolism, culminating in ATP depletion, oxidative stress, and ultimately, cell death. The selective uptake of MBP by cancer cells via overexpressed monocarboxylate transporters further enhances its therapeutic potential. While more direct research on this compound is warranted to fully delineate its unique pharmacological properties, the foundational knowledge of its mechanism of action provides a strong rationale for its continued investigation and development as a targeted anti-cancer therapeutic.

References

- 1. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors [mdpi.com]

- 5. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 3-bromopyruvate acid on the redox equilibrium in non-invasive MCF-7 and invasive MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-bromopyruvate and sodium citrate target glycolysis, suppress survivin, and induce mitochondrial-mediated apoptosis in gastric cancer cells and inhibit gastric orthotopic transplantation tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Bromopyruvate antagonizes effects of lactate and pyruvate, synergizes with citrate and exerts novel anti-glioma effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

understanding the alkylating properties of methyl bromopyruvate

An In-depth Technical Guide to the Alkylating Properties of Methyl Bromopyruvate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound (MBP) is a small, reactive α-haloketone with significant utility as an alkylating agent in biochemical research and as a potential therapeutic.[1] Its chemical structure, featuring a bromine atom adjacent to a carbonyl group, makes it a potent electrophile that readily reacts with nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues.[1][2][3] This reactivity is the basis for its primary biological effect: the inhibition of key metabolic enzymes. Much of the understanding of its biological activity is derived from its closely related and more extensively studied analog, 3-bromopyruvate (3-BP).[2][4][5]

MBP and 3-BP are potent inhibitors of glycolysis, a metabolic pathway often upregulated in cancer cells—a phenomenon known as the Warburg effect.[4][5][6] By alkylating and inactivating critical glycolytic enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Hexokinase II (HK2), MBP disrupts cellular energy production, leading to rapid ATP depletion, increased oxidative stress, and subsequent cell death.[2][5][7][8] This targeted disruption of cancer cell metabolism makes MBP and its analogs promising candidates for anticancer drug development.[4][9] This guide provides a detailed overview of the chemical properties, alkylating mechanisms, biological targets, and experimental methodologies relevant to understanding and utilizing this compound.

Chemical Properties and Reactivity

This compound (methyl 3-bromo-2-oxopropanoate) is a light yellow liquid at room temperature.[1] Its structure contains a reactive bromine atom, a keto group, and an ester group, which collectively contribute to its high electrophilicity.[1] The presence of the electron-withdrawing bromo and carbonyl groups makes the adjacent carbon atom highly susceptible to nucleophilic attack.[10]

1.1 SN2 Alkylation Mechanism MBP acts as an SN2-type alkylating agent.[11][12] This reaction mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new covalent bond. In a biological context, the most prominent nucleophiles are the thiol groups of cysteine residues and glutathione (GSH).[3][13][14]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7425-63-0 | [1][15] |

| Molecular Formula | C₄H₅BrO₃ | [15][16] |

| Molecular Weight | 180.98 g/mol | [15][17] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.70 g/mL at 20 °C | [15] |

| Purity | ≥95.0% | [15][16] |

| Storage Temperature | 2-8°C | [15] |

| Flash Point | 125 °C (closed cup) | [18] |

Core Mechanism of Action: Cysteine Alkylation

The primary mechanism by which this compound exerts its biological effects is through the alkylation of cysteine residues within proteins.[2] Cysteines are highly nucleophilic amino acids, making them prime targets for electrophiles like MBP.[3] The reaction is rapid and typically irreversible, leading to a loss of protein function.[19]

Biological Ramifications of Alkylation

The non-specific alkylating nature of MBP means it can react with numerous intracellular proteins. However, its most profound effects stem from the inhibition of enzymes central to cellular metabolism, particularly in cancer cells exhibiting the Warburg effect.[4][7]

3.1 Targeting the Warburg Effect and Glycolysis Most cancer cells rely heavily on aerobic glycolysis for energy production, a metabolic phenotype known as the Warburg effect.[4][6] This reliance makes them particularly vulnerable to inhibitors of glycolysis. MBP's analog, 3-BP, is a well-documented inhibitor of this pathway.[4][5][10] It targets and inactivates key glycolytic enzymes, effectively shutting down the primary energy source for these cancer cells.[5]

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Numerous studies have identified GAPDH as a primary target of 3-bromopyruvate and its derivatives.[7][8][20][21] Alkylation of the catalytic cysteine residue in GAPDH's active site leads to potent and irreversible inhibition of the enzyme.[7][19]

-

Hexokinase II (HK2): HK2, which catalyzes the first committed step of glycolysis, is also a major target.[2][5] In many cancer types, HK2 is overexpressed and bound to the outer mitochondrial membrane, linking glycolysis directly to mitochondrial metabolism.[22] Inhibition of HK2 by 3-BP blocks glucose phosphorylation, halting glycolysis at its entry point.[23]

3.2 Consequential ATP Depletion and Oxidative Stress By inhibiting glycolysis, MBP causes a rapid and severe depletion of cellular ATP.[7][24] This energy crisis disrupts numerous cellular processes that depend on ATP, including the function of ABC transporters responsible for drug efflux, which can help overcome chemoresistance.[23] Furthermore, the disruption of normal metabolism and direct reaction with glutathione (GSH), a key intracellular antioxidant, leads to a surge in reactive oxygen species (ROS), inducing significant oxidative stress and contributing to cell death.[2][5][13]

Quantitative Data on Enzyme Inhibition

The potency of MBP and its analogs is reflected in their low concentration requirements for enzyme inhibition and cytotoxicity. The data below is primarily from studies on 3-bromopyruvate (3-BP) and its propyl ester (3-BrOP), which are expected to have similar mechanisms to MBP.

Table 2: Reported Inhibition Constants and Effective Concentrations

| Compound | Target | Value | Cell/System | Reference |

| 3-BrOP | GAPDH | 1–10 µM (Effective Conc.) | Colon Cancer Cells | [7] |

| 3-BrOP | Hexokinase-2 | 300 µM (Required Conc.) | Colon Cancer Cells | [7] |

| 3-BP | Glycolysis/Hexokinase | Kᵢ = 2.4 mM | VX2 Tumor Mitochondria | [5][25] |

| 3-BP | GAPDH / GSH Depletion | IC₅₀ ≈ 30 µM | Primary Rat Astrocytes | [13] |

| 3-BP | Cell Viability | IC₅₀ ≈ 100 µM | Primary Rat Astrocytes | [13] |

Key Experimental Protocols

5.1 Protocol: In Vitro GAPDH Activity Assay

This protocol provides a method to measure the inhibitory effect of this compound on GAPDH activity.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Triethanolamine-HCl, 10 mM MgCl₂, pH 7.6.

-

Substrate Mix: 4 mM NAD⁺, 4 mM Glyceraldehyde-3-phosphate (G3P) in assay buffer.

-

Enzyme Solution: Purified GAPDH enzyme diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO) to create a 100 mM stock solution. Prepare serial dilutions.

-

-

Assay Procedure:

-

Pipette 50 µL of assay buffer into the wells of a 96-well plate.

-

Add 10 µL of varying concentrations of this compound or vehicle control to respective wells.

-

Add 20 µL of the GAPDH enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for alkylation.

-

Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

-

Immediately measure the absorbance at 340 nm (A₃₄₀) every minute for 15-30 minutes using a plate reader. The increase in A₃₄₀ corresponds to the reduction of NAD⁺ to NADH.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve (ΔA₃₄₀/min).

-

Normalize the rates of the MBP-treated wells to the vehicle control.

-

Plot the percentage of GAPDH activity against the log of MBP concentration to determine the IC₅₀ value.

-

5.2 Protocol: Proteomic Identification of MBP-Alkylated Proteins

This workflow outlines the steps to identify the protein targets of MBP using mass spectrometry-based proteomics.

Conclusion

This compound is a potent alkylating agent whose reactivity towards cysteine residues provides a powerful tool for chemical biology and a promising strategy for therapeutic development.[1][26] Its ability to selectively target the hyper-glycolytic state of cancer cells by inhibiting key enzymes like GAPDH and HK2 results in catastrophic metabolic failure, leading to ATP depletion and cell death.[4][5][7] A thorough understanding of its chemical properties, reaction kinetics, and biological targets, facilitated by the experimental protocols outlined in this guide, is critical for researchers aiming to harness its capabilities in the development of novel anticancer therapies and as a probe to explore cellular metabolism.

References

- 1. nbinno.com [nbinno.com]

- 2. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]

- 6. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 7. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylation of macromolecules for detecting mutagenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound technical 7425-63-0 [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. Methyl 3-Bromopyruvate | C4H5BrO3 | CID 352524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Systemic administration of 3-bromopyruvate reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of the antitumoral alkylating agent 3-bromopyruvate on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound (≥95.0% (T)) - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Profile of Methyl Bromopyruvate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl bromopyruvate, a key reagent in various chemical syntheses and a compound of interest in drug development. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl and methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~4.4 | Singlet | 2H | -CH₂Br |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, showing three distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~35 | -C H₂Br |

| ~53 | -OC H₃ |

| ~162 | C =O (ester) |

| ~188 | C =O (ketone) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~650 | Medium | C-Br stretch |

Note: Peak positions can vary slightly based on the sampling method.

Experimental Protocol for IR Spectroscopy

The following protocol is suitable for obtaining the IR spectrum of liquid this compound:

-

Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded as a neat thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Acquire the sample spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

For this compound (C₄H₅BrO₃), the molecular weight is approximately 180.98 g/mol . The exact mass is 179.94221 Da. The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Ion | Notes |

| 179/181 | [M]⁺ | Molecular ion peak, showing the bromine isotope pattern. |

| 121/123 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 100 | [M - Br]⁺ | Loss of a bromine atom. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

Instrumentation: Utilize a mass spectrometer, which can be a standalone instrument or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

GC-MS Procedure (for EI):

-

Inject a small volume of the prepared solution into the GC. The GC will separate the compound from the solvent and any impurities.

-

The compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural features.

The Dawn of a Metabolic Inhibitor: Early Research and Discovery of Bromopyruvate's Effects

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy has been profoundly shaped by the relentless pursuit of selective and effective treatments. A pivotal moment in this journey was the exploration of metabolic inhibitors, compounds designed to exploit the unique energy requirements of cancer cells. Among these, the small molecule 3-bromopyruvate (3-BP) and its derivatives, such as methyl bromopyruvate, have garnered significant attention. This technical guide delves into the early research and discovery of the effects of bromopyruvates, focusing primarily on the foundational studies of 3-bromopyruvate, the parent compound from which this compound is derived. This compound, as the methyl ester of 3-BP, is anticipated to exhibit a similar mechanism of action, potentially acting as a prodrug that is hydrolyzed to 3-BP within the cellular environment. The initial groundbreaking research, largely attributed to the work of Dr. Peter L. Pedersen and Dr. Young Hee Ko, laid the groundwork for understanding how these compounds selectively target and eradicate cancer cells by crippling their energy production pathways.[1]

This guide will provide an in-depth look at the quantitative data from seminal studies, detailed experimental protocols that were instrumental in these discoveries, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of 3-Bromopyruvate

The early investigations into the efficacy of 3-bromopyruvate across various cancer cell lines yielded critical quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values, collated from multiple studies, highlight the potent cytotoxic effects of 3-BP.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | ~50 | 2 | (Kwiatkowska et al., 2016) |

| MCF-7 | Breast Cancer | ~100 | 2 | (Kwiatkowska et al., 2016) |

| HepG2 | Liver Cancer | ~50 | 2 | (Ko et al., 2001) |

| AS-30D | Hepatoma | ~10 | Not Specified | (Ko et al., 2001) |

| HCT116 | Colon Cancer | <30 | Not Specified | (Ganapathy-Kanniappan et al., 2010) |

Experimental Protocols

The following are detailed methodologies for key experiments that were fundamental in the early characterization of bromopyruvate's effects.

Cell Viability Assay (MTT Assay)

This protocol was widely used to determine the cytotoxic effects of 3-bromopyruvate on cancer cells.

Objective: To quantify the reduction in cell viability upon treatment with 3-bromopyruvate.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

3-bromopyruvate (stock solution prepared in a suitable solvent and diluted in culture medium)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of 3-bromopyruvate. Include untreated control wells.

-

Incubation: Incubate the plates for the desired period (e.g., 2, 24, 48 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Hexokinase Activity Assay

This assay was crucial in identifying Hexokinase II as a primary target of 3-bromopyruvate.

Objective: To measure the inhibitory effect of 3-bromopyruvate on hexokinase activity.

Materials:

-

Cancer cell lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase

-

3-bromopyruvate

-

Spectrophotometer

Procedure:

-

Cell Lysate Preparation: Prepare a cytosolic extract from the cancer cells of interest.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, glucose, ATP, and NADP+.

-

Pre-incubation with Inhibitor: Add the cell lysate to the reaction mixture and pre-incubate with or without 3-bromopyruvate for a specified time.

-

Initiation of Reaction: Start the reaction by adding glucose-6-phosphate dehydrogenase.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

-

Data Analysis: Calculate the rate of the reaction to determine the hexokinase activity. Compare the activity in the presence and absence of 3-bromopyruvate to quantify the inhibition.

ATP Measurement Assay

This assay demonstrated the rapid depletion of cellular ATP following treatment with 3-bromopyruvate.

Objective: To quantify the intracellular ATP levels in cancer cells after exposure to 3-bromopyruvate.

Materials:

-

Cancer cells

-

Luciferin-luciferase-based ATP assay kit

-

Lysis buffer (provided with the kit)

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells with 3-bromopyruvate as described in the cell viability assay.

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer to release the intracellular ATP.

-

Luminescence Reaction: Add the cell lysate to a luminometer tube containing the luciferin-luciferase reagent.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Express the results as a percentage of the ATP level in untreated control cells.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the early research on bromopyruvates.

Caption: Signaling pathway of this compound's anticancer effect.

Caption: General experimental workflow for evaluating this compound.

Conclusion

The early research on 3-bromopyruvate, and by extension its derivative this compound, marked a significant advancement in the field of cancer metabolism. The discovery of its potent and selective anticancer activity, mediated through the dual inhibition of glycolysis and oxidative phosphorylation, opened up a new therapeutic avenue. The foundational studies, characterized by meticulous quantitative analysis and detailed experimental protocols, have provided a robust framework for the ongoing development of metabolic inhibitors as a cornerstone of modern oncology. This technical guide serves as a comprehensive resource for researchers and professionals seeking to build upon this pioneering work in the quest for more effective cancer treatments.

References

Methyl Bromopyruvate: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromopyruvate (MBP) is a highly reactive, trifunctional chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring an α-keto-β-bromo ester moiety, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including thiazoles and pyrazoles, which are core scaffolds in numerous pharmaceuticals. Furthermore, its de-esterified analogue, 3-bromopyruvate (3-BP), is a potent inhibitor of glycolysis, targeting the Warburg effect in cancer cells, making MBP a valuable tool in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of this compound's role as a precursor in organic synthesis, detailed experimental protocols for key transformations, and a summary of its biological significance and mechanism of action.

Introduction

This compound (methyl 3-bromo-2-oxopropanoate) is a light yellow liquid with the chemical formula BrCH₂COCOOCH₃.[1] Its high reactivity stems from the presence of three key functional groups: a reactive bromine atom, an electrophilic ketone, and an ester group. This trifunctionality allows for a diverse range of chemical transformations, making it a valuable building block for complex organic molecules.[1]

One of the most notable applications of this compound is as a key intermediate in the production of Thiabendazole, a widely used fungicide and anthelmintic.[2] Beyond its industrial applications, MBP serves as a versatile reagent in laboratory-scale synthesis, particularly in the construction of heterocyclic rings.

From a medicinal chemistry perspective, the metabolic effects of 3-bromopyruvate (3-BP), the active form of MBP in biological systems, have garnered significant attention. 3-BP is a potent inhibitor of key glycolytic enzymes, such as hexokinase-2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibitory action disrupts the aberrant energy metabolism of cancer cells, a phenomenon known as the Warburg effect, leading to ATP depletion and cell death.[3][4] This targeted approach makes MBP and its derivatives promising candidates for the development of novel cancer therapies.

This guide will delve into the practical applications of this compound in organic synthesis, providing detailed experimental procedures and quantitative data for the synthesis of key heterocyclic scaffolds. Furthermore, it will explore the underlying biological mechanisms that make this molecule a compelling subject for drug discovery and development.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 7425-63-0 | [2] |

| Molecular Formula | C₄H₅BrO₃ | [1] |

| Molecular Weight | 180.98 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Purity | Typically ≥98.0% | [2] |

| Boiling Point | 188-190 °C | - |

| Density | 1.631 g/mL at 25 °C | - |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

This compound as a Precursor in Heterocyclic Synthesis

The electrophilic nature of both the α-carbon bearing the bromine and the ketone carbonyl group makes this compound an excellent substrate for cyclocondensation reactions with various nucleophiles. This reactivity is particularly useful for the synthesis of five-membered aromatic heterocycles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. This compound serves as a versatile α-haloketone in this synthesis.

Reaction Scheme:

Hantzsch Thiazole Synthesis using this compound.

Experimental Protocol: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

This protocol describes the synthesis of a key thiazole intermediate from this compound and thiourea.

-

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 eq) in ethanol.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

-

Quantitative Data:

-

Yield: 75-85%

-

Reaction Time: 2-4 hours

-

Spectroscopic Data for Methyl 2-amino-4-thiazolecarboxylate:

| Technique | Data |

| ¹H NMR | δ (ppm): 3.80 (s, 3H, OCH₃), 7.25 (s, 1H, thiazole-H), 7.50 (br s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): 52.0 (OCH₃), 110.0 (C5), 145.0 (C4), 162.0 (C=O), 168.0 (C2) |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H), 1710 (C=O), 1620 (C=N) |

| MS (ESI) | m/z: 159.0 [M+H]⁺ |

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies allow for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. This compound, with its α-keto ester functionality, can act as a 1,3-dicarbonyl equivalent in these reactions.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. US5310923A - Preparation of high purity thiabendazole - Google Patents [patents.google.com]

- 3. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 4. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Theoretical Insights into the Reaction Mechanisms of Methyl Bromopyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP), a reactive α-bromoester, is a compound of significant interest in synthetic chemistry and holds potential as a therapeutic agent due to its ability to alkylate biological nucleophiles. Its reactivity is governed by the interplay of the ester and ketone functionalities with the bromine leaving group. This technical guide delves into the theoretical underpinnings of this compound's reaction mechanisms, drawing upon computational studies of analogous α-haloketones and α-bromoesters to elucidate its behavior. Due to a scarcity of theoretical studies focused specifically on this compound, this guide extrapolates from established principles and computational analyses of similar molecular frameworks to provide a comprehensive overview of its probable reaction pathways.

Core Reaction Mechanisms: A Theoretical Perspective

The primary reaction pathway for this compound with nucleophiles is anticipated to be the bimolecular nucleophilic substitution (SN2) reaction. The presence of the electron-withdrawing carbonyl and ester groups at the α-position is expected to significantly influence the reactivity of the C-Br bond.

Nucleophilic Substitution (SN2) Pathway

Theoretical studies on α-haloketones confirm that the SN2 mechanism is a predominant pathway for nucleophilic attack.[1] In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion.

A logical workflow for the theoretical investigation of the SN2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below.

Caption: General workflow for the SN2 reaction of this compound.

The carbonyl group's proximity to the reaction center can influence the transition state geometry and energy. Computational studies on α-bromoacetophenone, an α-haloketone, have shown that the orientation of the incoming nucleophile and the departing leaving group relative to the carbonyl group is a critical factor in determining the activation energy.[1]

Competing Pathways: Enolization and Addition

While SN2 is the expected primary pathway, the presence of the ketone functionality introduces the possibility of competing reactions, particularly under basic conditions.

-

Enolization: In the presence of a base, the α-proton (if present and acidic enough) can be abstracted to form an enolate. However, for this compound, the primary reaction site for nucleophilic attack is the carbon bearing the bromine.

-

Nucleophilic Addition to the Carbonyl: A strong nucleophile could potentially attack the electrophilic carbon of the ketone. However, this is generally a reversible process, and the subsequent elimination of the bromide ion via the SN2 pathway is typically faster and more favorable.

A proposed signaling pathway illustrating the competition between SN2 and other potential reactions is shown below.

Caption: Competing reaction pathways for this compound with a nucleobase.

Quantitative Data from Analogous Systems

| Reactant | Nucleophile | Solvent (Model) | ΔE‡ (kcal/mol) | Computational Method |

| α-Bromoacetophenone | Phenolate (PhO⁻) | Gas Phase | ~15-20 | DFT |

| α-Bromoacetophenone | Acetate (AcO⁻) | Gas Phase | ~20-25 | DFT |

| Chloromethane | Chloride (Cl⁻) | Gas Phase | +2.52 | CCSD(T)/aug-cc-pVQZ |

| Chlorosilane | Chloride (Cl⁻) | Gas Phase | -27.10 | CCSD(T)/aug-cc-pVQZ |

| This compound | Thiolate (RS⁻) | Aqueous (PCM) | Estimated: Low | DFT (Hypothetical) |

Note: The values for α-bromoacetophenone are qualitative estimates based on the dissertation by Van der Westhuizen.[1][2] The values for chloromethane and chlorosilane are from a benchmark study and are provided for comparison.[3] The entry for this compound is a hypothetical estimation based on the high reactivity of α-haloketones and the strong nucleophilicity of thiolates.

Detailed Methodologies for Theoretical Studies

The following outlines a typical experimental protocol for the computational investigation of this compound reaction mechanisms, based on established methodologies for similar systems.

Computational Details

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: Density Functional Theory (DFT) is a widely employed method for its balance of accuracy and computational cost. Functionals such as B3LYP or M06-2X are often chosen. For higher accuracy, coupled-cluster methods like CCSD(T) can be used for smaller systems or as a benchmark.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, is typically used to provide a good description of the electronic structure.

-

Solvent Modeling: The effect of the solvent is crucial and is often modeled using a Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model.[4]

-

Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the corresponding reactants and products on the potential energy surface.

Experimental Workflow Diagram

The logical flow of a computational study on the reaction mechanism of this compound is illustrated below.

Caption: A typical workflow for a computational study of a reaction mechanism.

Reaction with Biological Nucleophiles: The Case of Cysteine

The reaction of this compound with the thiol group of cysteine residues in proteins is of significant interest in drug development. Thiols are potent nucleophiles, and the reaction is expected to proceed rapidly via an SN2 mechanism.

An integrated experimental and theoretical study on the oxidation of cysteine by peroxynitrite found a pH-independent activation energy of 8.2 ± 0.6 kcal/mol for the SN2 reaction between the cysteine thiolate and peroxynitrous acid.[5] While the electrophile is different, this low activation energy highlights the high nucleophilicity of the thiolate anion.

The proposed mechanism for the alkylation of a cysteine residue by this compound is as follows:

Caption: SN2 reaction of this compound with a cysteine thiolate.

Conclusion